Tert-butyl N-[4-(fluoromethyl)phenyl]carbamate
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Overview
Description
Tert-butyl N-[4-(fluoromethyl)phenyl]carbamate is an organic compound that features a tert-butyl group, a fluoromethyl group, and a phenylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-(fluoromethyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(fluoromethyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and may require the use of a catalyst or base to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[4-(fluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The fluoromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylcarbamate derivatives.
Scientific Research Applications
Tert-butyl N-[4-(fluoromethyl)phenyl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(fluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets. The fluoromethyl group can form hydrogen bonds with proteins, influencing their activity. The carbamate moiety can interact with enzymes, potentially inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[4-(bromomethyl)phenyl]carbamate: Similar structure but with a bromomethyl group instead of a fluoromethyl group.
Tert-butyl N-[4-(chloromethyl)phenyl]carbamate: Contains a chloromethyl group instead of a fluoromethyl group.
Uniqueness
Tert-butyl N-[4-(fluoromethyl)phenyl]carbamate is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its bromomethyl and chloromethyl analogs .
Properties
IUPAC Name |
tert-butyl N-[4-(fluoromethyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAMLBQCOMULFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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